2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a pyridine ring substituted with amino and cyano groups, a benzothiazole moiety, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized by reacting appropriate starting materials under controlled conditions. For instance, the reaction of 2,6-dicyanopyridine with an amino group donor can yield the desired pyridine derivative.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyridine derivative with a suitable thiol compound.
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized separately and then coupled with the pyridine derivative through an amide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines under appropriate conditions.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE
- 2-[(6-AMINO-3,5-DICYANO-4-METHYL-2-PYRIDINYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE
Uniqueness
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H12N6OS2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H12N6OS2/c1-9-3-2-4-12-14(9)22-17(26-12)21-13(24)8-25-16-11(7-19)5-10(6-18)15(20)23-16/h2-5H,8H2,1H3,(H2,20,23)(H,21,22,24) |
InChI Key |
AJSVKSYJWAVTIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=C(C=C(C(=N3)N)C#N)C#N |
Origin of Product |
United States |
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